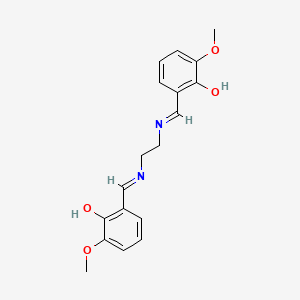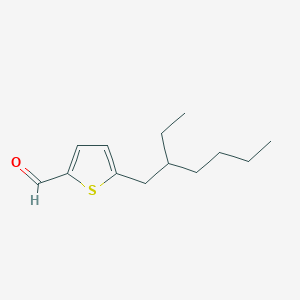
5-(2-Ethylhexyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethylhexyl)thiophene-2-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethylhexyl group attached to the thiophene ring, along with an aldehyde functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-(2-ethylhexyl)thiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-(2-ethylhexyl)thiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the second position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylhexyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products
Oxidation: 5-(2-Ethylhexyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Ethylhexyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Ethylhexyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: The compound is used in the synthesis of conjugated polymers and small molecules for organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antibacterial and anticancer agents.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. In medicinal chemistry, the aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom at the fourth position.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups at the second and fifth positions.
2-Thiophenecarboxaldehyde: Lacks the ethylhexyl group, with only an aldehyde group at the second position.
Uniqueness
5-(2-Ethylhexyl)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexyl group, which can influence the compound’s solubility, electronic properties, and reactivity. This makes it particularly useful in applications requiring specific solubility and electronic characteristics .
Properties
Molecular Formula |
C13H20OS |
|---|---|
Molecular Weight |
224.36 g/mol |
IUPAC Name |
5-(2-ethylhexyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H20OS/c1-3-5-6-11(4-2)9-12-7-8-13(10-14)15-12/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
LATRVZULALXVCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)
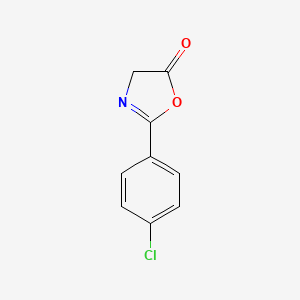

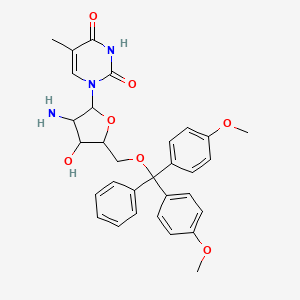
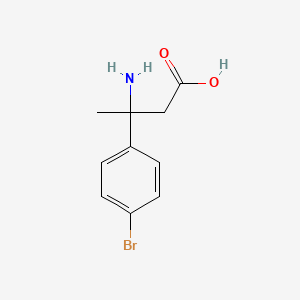


![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)

